3-Methylbutyric acid-1,2-13C2
CAS No.:
Cat. No.: VC0213336
Molecular Formula: C5H10O2
Molecular Weight: 104.11
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 104.11 |
Introduction
Chemical Properties of 3-Methylbutyric Acid-1,2-13C2
Physical Properties
The physical properties of 3-Methylbutyric acid-1,2-13C2 are largely similar to those of its unlabeled counterpart due to the negligible impact of isotopic substitution on bulk material properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~104.11 g/mol |
| Melting Point | Not available |
| Boiling Point | ~176°C (approximate) |
| Density | ~0.93 g/cm³ |
Spectroscopic Features
The incorporation of atoms introduces unique spectroscopic features that are exploited in various analytical techniques:
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NMR Spectroscopy: The -labeled carbons produce distinct signals in -NMR spectra, allowing precise structural elucidation.
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Mass Spectrometry: The isotopic enrichment shifts the mass-to-charge ratio () of the compound's ionized fragments, facilitating its identification and quantification.
Synthesis and Production
General Synthetic Approach
The synthesis of 3-Methylbutyric acid-1,2-13C2 typically involves the incorporation of -labeled precursors into an appropriate chemical pathway that yields the desired product with high isotopic purity. Common starting materials include -enriched acetic acid or other simple organic molecules.
Purification and Quality Control
After synthesis, the compound undergoes rigorous purification to remove impurities and ensure isotopic enrichment at specified levels (e.g., >95%). Analytical methods such as NMR spectroscopy and mass spectrometry are employed to verify the isotopic composition and chemical purity.
Applications in Scientific Research
Metabolic Studies
One of the primary applications of 3-Methylbutyric acid-1,2-13C2 is in metabolic research. By tracing the fate of -labeled carbons within biological systems, researchers can elucidate metabolic pathways and quantify fluxes through key enzymatic reactions.
For example:
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In studies involving fatty acid metabolism, this compound can help determine how branched-chain fatty acids are synthesized or degraded.
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It is also used to investigate disorders involving branched-chain amino acids (e.g., valine and leucine).
Mass Spectrometry
In mass spectrometry (MS), stable isotope-labeled compounds serve as internal standards for quantitative analysis. The unique signature of -labeled fragments allows for accurate differentiation between endogenous metabolites and exogenous tracers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy benefits greatly from stable isotope labeling due to enhanced signal resolution and sensitivity . The use of compounds like 3-Methylbutyric acid-1,2-13C2 enables detailed structural studies of biomolecules in solution or solid-state environments.
Case Studies and Research Findings
Metabolic Flux Analysis Using Stable Isotopes
A study on adipocyte metabolism demonstrated how stable isotope tracers like -glucose could reveal insights into lipid biosynthesis pathways . Similarly, using compounds such as 3-Methylbutyric acid-1,2-13C2 allows researchers to track specific carbon atoms through metabolic networks.
Data Table: Example Applications
| Application | Analytical Technique | Key Findings |
|---|---|---|
| Fatty Acid Metabolism | GC-MS | Quantified fluxes through β-oxidation |
| Protein Structure Analysis | Solid-State NMR | Determined molecular order in peptides |
| Lipidomics | LC-MS/MS | Identified labeled fatty acids |
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